Isosorbide 5-β-D-Glucuronide-13C6
Description
Isosorbide 5-β-D-Glucuronide-13C6 (molecular formula: C₆¹³C₆H₁₈O₁₀; molecular weight: 327.23) is a stable isotope-labeled analog of isosorbide glucuronide, a key metabolite of isosorbide dinitrate (IS-DN), a vasodilator used in cardiovascular therapy . The compound is synthesized with six carbon-13 (¹³C) atoms, replacing natural carbon-12 at specific positions, to serve as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). This labeling ensures minimal isotopic interference while enabling precise differentiation from endogenous metabolites during pharmacokinetic and metabolic studies . Its purity exceeds 98%, and it is primarily utilized in pharmaceutical research for method validation, quality control, and tracing glucuronidation pathways .
Properties
Molecular Formula |
C₆¹³C₆H₁₈O₁₀ |
|---|---|
Molecular Weight |
328.22 |
Synonyms |
D-1,4:3,6-Dianhydro-2-O-β-D-glucopyranuronosyl-glucitol-13C6; Furo[3,2-b]furan, D-glucitol derivative; Isosorbide 2-Glucuronide-13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Isosorbide Derivatives
Key Observations :
- This compound is distinguished by its glucuronide moiety, which enhances water solubility and facilitates renal excretion, unlike nitrate-containing analogs (e.g., IS-DN, IS-5-MN) that rely on vasodilation via nitric oxide release .
- The ¹³C6 labeling differentiates it from non-labeled glucuronides (e.g., Isosorbide 5-Mononitrate Glucuronide, M.W. 367.26) by enabling mass spectrometric detection without altering chemical reactivity .
Pharmacokinetic and Metabolic Differences
Table 2: Metabolic and Analytical Properties
*N/A: Not applicable; glucuronides are typically inactive metabolites.
Key Findings :
- IS-DN and its metabolites (IS-5-MN, IS-2-MN) induce vasodilation via cyclic guanosine monophosphate (cGMP), but this compound lacks pharmacological activity due to glucuronidation, which terminates therapeutic effects .
- Tolerance development is significant with IS-DN (82% of patients report headaches) but absent in glucuronidated forms .
- The ¹³C6 label in this compound eliminates cross-reactivity in assays, unlike non-labeled analogs, ensuring specificity in quantifying low-abundance metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
